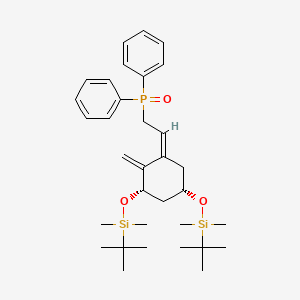

((Z)-2-((3S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Description

((Z)-2-((3S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide (CAS: 81522-68-1, MW: 582.90) is a structurally complex organophosphorus compound characterized by its stereospecific (3S,5S) configuration, Z-alkene geometry, and dual tert-butyldimethylsilyl (TBS) ether protective groups . The TBS groups enhance steric protection of hydroxyl moieties, a feature critical for stabilizing reactive intermediates in synthetic chemistry. This compound requires storage at -20°C under inert, dark conditions, reflecting its sensitivity to environmental degradation .

Properties

IUPAC Name |

tert-butyl-[(1S,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDUHVRJJAFRAU-APHQUAPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H](C(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51O3PSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Z)-2-((3S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexylidene core, the introduction of tert-butyldimethylsilyl groups, and the attachment of the diphenylphosphine oxide moiety. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ((Z)-2-((3S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to yield different products depending on the reducing agents used.

Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and amines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, ((Z)-2-((3S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a ligand in catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, enhancing their reactivity and selectivity.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules makes it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which ((Z)-2-((3S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets. The diphenylphosphine oxide moiety can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. Additionally, the tert-butyldimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between the target compound and structurally or functionally related organophosphorus species:

Structural and Functional Analysis:

Phosphine Oxide vs. Phosphate Esters :

- The target compound’s phosphine oxide group differs from phosphate esters (e.g., RDP) in oxidation state and reactivity. Phosphine oxides are less electrophilic but participate in ligand-exchange reactions, whereas phosphate esters (e.g., RDP) are hydrolytically stable and used as flame retardants .

- Molecular Complexity : The target compound’s cyclohexylidene scaffold and stereochemistry contrast sharply with simpler phosphine oxides (e.g., triphenylphosphine oxide) or linear phosphate esters, enabling unique reactivity in stereocontrolled syntheses .

Protective Group Strategy: Both the target compound and the nucleotide derivative () employ TBS ethers to mask hydroxyl groups, a strategy critical in multi-step syntheses. However, the nucleotide derivative integrates a phosphino group for oligonucleotide coupling, while the target compound’s phosphine oxide may stabilize carbanion intermediates .

Stability and Handling :

- The target compound’s stringent storage requirements (-20°C, inert atmosphere) highlight its lability compared to triphenylphosphine oxide (room-temperature stable) or RDP. This sensitivity likely arises from its unsaturated cyclohexylidene moiety and hydrolytically labile TBS groups .

Research Findings

Industrial and Biomedical Relevance:

- While phosphate esters like RDP dominate flame-retardant applications, phosphine oxides are emerging in photoredox catalysis and polymer crosslinking. The target compound’s TBS groups could enable temporary protection-deprotection strategies in these contexts .

Biological Activity

((Z)-2-((3S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including a cyclohexylidene core and diphenylphosphine oxide moiety, make it a subject of significant interest in various research fields.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C42H71O5PSi3

- Molecular Weight : 771.25 g/mol

- CAS Number : 2803375-67-7

- Purity : 97%

The compound's structure includes multiple tert-butyldimethylsilyl groups that enhance its stability and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The diphenylphosphine oxide moiety can coordinate with metal ions, facilitating catalytic reactions that may have biological implications. Additionally, the steric protection offered by the tert-butyldimethylsilyl groups enhances its stability in biological environments.

Anticancer Activity

Recent studies have indicated that phosphine oxides exhibit significant anticancer properties. For instance:

- Case Study : A study investigated the effects of phosphine oxide derivatives on cancer cell lines and found that certain compounds led to reduced cell viability and induced apoptosis in breast cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor:

- Research Finding : In vitro assays demonstrated that this compound effectively inhibited the activity of specific phosphatases involved in signal transduction pathways, suggesting its utility in modulating cellular responses.

Applications in Medicinal Chemistry

The unique properties of this compound position it as a valuable candidate for drug development:

- Ligand in Catalytic Reactions : Its ability to stabilize transition metal complexes enhances reactivity and selectivity in catalytic processes, which can be harnessed for synthesizing biologically active compounds.

- Potential Drug Development : The interactions with biological molecules indicate potential applications in designing inhibitors or modulators for therapeutic targets.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C42H71O5PSi3 |

| Molecular Weight | 771.25 g/mol |

| CAS Number | 2803375-67-7 |

| Purity | 97% |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits specific phosphatases |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

- Methodological Answer: The compound can be synthesized via a multi-step approach:

Protection of hydroxyl groups: Use tert-butyldimethylsilyl (TBS) chloride to protect hydroxyls on the cyclohexane diol precursor under anhydrous conditions (e.g., DMF, imidazole) .

Formation of the cyclohexylidene moiety: Employ Wittig or Horner-Wadsworth-Emmons reactions to introduce the methylene group, ensuring Z-stereochemistry via controlled reaction temperature (<0°C) and steric directing groups .

Phosphine oxide coupling: React the intermediate with diphenylphosphine oxide using palladium-catalyzed cross-coupling or nucleophilic substitution.

Purity Optimization: Purify via silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from toluene. Monitor purity by HPLC (C18 column, acetonitrile/water) and confirm absence of silyl ether hydrolysis by FT-IR (absence of -OH stretch at 3200–3600 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer:

- Storage: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and light-induced decomposition. Avoid moisture to preserve TBS groups .

- Handling: Use gloveboxes or Schlenk lines for air-sensitive steps. Quench residues with aqueous ethanol to hydrolyze silyl ethers before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and TBS group integration. Key signals: δ 0.1–0.2 ppm (TBS -Si(CH₃)₂), δ 5.5–6.0 ppm (methylene protons) .

- Mass Spectrometry: High-resolution MS (ESI or MALDI) to verify molecular ion [M+H]⁺ (expected m/z: ~895.38) .

- X-ray Crystallography: For absolute stereochemical confirmation, grow crystals in hexane/CH₂Cl₂ .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence reactivity in catalytic applications?

- Methodological Answer: The TBS groups:

- Steric Effects: Shield the cyclohexylidene core, directing regioselectivity in Diels-Alder or Michael additions.

- Electronic Effects: Electron-donating silyl ethers stabilize adjacent carbocation intermediates in acid-catalyzed reactions.

Experimental Validation: Compare reaction rates/selectivity with desilylated analogs (e.g., using TBAF). Monitor intermediates by in situ ³¹P NMR .

Q. What strategies resolve contradictions in reported yields for phosphine oxide-mediated coupling reactions?

- Methodological Answer: Discrepancies may arise from:

- Oxygen Sensitivity: Trace O₂ oxidizes phosphine oxide to inactive species. Use rigorous degassing (freeze-pump-thaw cycles) .

- Catalyst Poisoning: Test for residual amines (e.g., from TBS protection) via GC-MS; pre-treat with molecular sieves.

Case Study: Optimize Suzuki-Miyaura coupling by screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (Cs₂CO₃ > K₃PO₄) .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis?

- Methodological Answer:

DFT Calculations: Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to assess enantioselectivity in hydrogenation or cyclopropanation.

Docking Studies: Simulate interactions with chiral catalysts (e.g., BINAP-Ru complexes) using AutoDock Vina.

Validation: Compare predicted vs. experimental ee values (HPLC with chiral columns) .

Q. What are the environmental and safety considerations for large-scale reactions involving this compound?

- Methodological Answer:

- Waste Management: Hydrolyze silyl ethers with HF-pyridine (caution: highly toxic) or KF/MeOH before disposal.

- Ecotoxicity: Follow OECD 201/202 guidelines for aquatic toxicity testing. The phosphine oxide moiety may require neutralization with H₂O₂ to form non-toxic phosphates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.